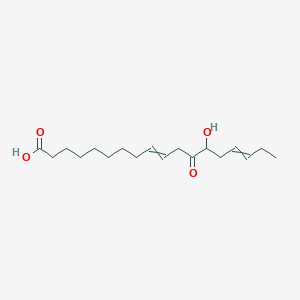

13-Hydroxy-12-oxooctadeca-9,15-dienoic acid

Description

Properties

CAS No. |

70597-03-4 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

13-hydroxy-12-oxooctadeca-9,15-dienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h3,8,10-11,16,19H,2,4-7,9,12-15H2,1H3,(H,21,22) |

InChI Key |

CXXMQDYRBRVCTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(C(=O)CC=CCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Chemical Synthesis

Recent advances have enabled the stereoselective synthesis of structurally similar polyunsaturated fatty acids, including derivatives of 13-hydroxy-12-oxooctadeca-9,15-dienoic acid. These methods are crucial for producing stereochemically pure compounds for biological studies.

-

- Synthesis involves constructing the conjugated diene system with specific cis/trans configurations at the double bonds, and introducing hydroxyl and keto groups at precise positions.

- Stereoselective hydroxylation at C-13 and oxidation at C-12 are achieved via chiral catalysts or stereoselective oxidation reagents.

- For example, the synthesis of 13-(S)-hydroxy derivatives employs asymmetric oxidation of precursor fatty acids, utilizing chiral catalysts such as Sharpless epoxidation or enzymatic oxidation to control stereochemistry.

-

- Stereoselective hydroxylation at C-13 of polyunsaturated fatty acids using chiral oxidants.

- Use of stereoselective reduction and oxidation steps to install the keto and hydroxyl groups with defined stereochemistry.

Enzymatic and Biotransformation Approaches

Enzymatic methods leverage the regio- and stereoselectivity of lipoxygenases (LOXs) and other oxidoreductases to produce specific hydroxy and keto fatty acids.

Lipoxygenase-Mediated Oxidation:

- Lipoxygenases catalyze the regio- and stereoselective addition of molecular oxygen to polyunsaturated fatty acids, producing hydroperoxy derivatives.

- These hydroperoxides are then reduced or oxidized enzymatically to yield 13-hydroxy- or 12-oxo derivatives.

-

- Incubation of precursor fatty acids (e.g., linoleic acid or α-linolenic acid) with specific lipoxygenases under controlled conditions results in regio- and stereoselective formation of hydroperoxy derivatives.

- Subsequent reduction with glutathione or other reductants yields hydroxy derivatives like 13-HODE or 13-HOE.

Extraction and Purification from Natural Sources

Natural extraction remains a viable method, especially when high yields of naturally occurring compounds are desired.

-

- Lipid extraction from plant or microbial sources rich in polyunsaturated fatty acids, such as Salicornia herbacea, followed by solvent partitioning.

- Use of solvents like methanol, ethyl acetate, and chloroform to isolate lipid fractions.

-

- Column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to purify the target compound.

- For example, Murata et al. purified 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) from S. herbacea using silica gel chromatography and preparative HPLC (Reference).

Chemical Oxidation of Precursors

Oxidation of structurally related fatty acids provides a route to generate the keto and hydroxy functionalities.

-

- Use of mild oxidants like Jones reagent or chromium-based oxidants for selective oxidation of secondary alcohols to ketones.

- Alternatively, enzymatic oxidation offers higher regio- and stereoselectivity.

-

- Oxidation of 13-HODE to 13-oxo derivatives using specific oxidants or enzymatic dehydrogenases.

Summary of Preparation Strategies

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stereoselective Chemical Synthesis | Use of chiral catalysts, asymmetric oxidation | High stereocontrol, customizable | Multi-step, requires specialized reagents |

| Enzymatic Biotransformation | Lipoxygenase-mediated regio- and stereoselective oxidation | High regio- and stereoselectivity, environmentally friendly | Enzyme availability, reaction conditions |

| Natural Extraction | Solvent extraction, chromatography | Direct from natural sources, bioactive compounds | Low yield, purification complexity |

| Chemical Oxidation | Oxidants for functional group transformation | Straightforward, scalable | Less stereoselective, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

13-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be further oxidized to form various hydroperoxy and hydroxyl derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming different isomers.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include hydroperoxy derivatives, hydroxyl derivatives, and various isomers of the original compound. These products can have different biological activities and applications .

Scientific Research Applications

13-Hydroxy-12-oxooctadeca-9,15-dienoic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.

Biology: This compound plays a role in cell signaling and inflammation, making it a subject of interest in biological research.

Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of lipoxygenases and other enzymes involved in the metabolism of fatty acids. This modulation can lead to the production of various signaling molecules that play a role in inflammation and other biological processes .

Comparison with Similar Compounds

12-Oxophytodienoic Acid (12-OPDA)

- Structure: (15Z)-12-Oxophyto-10,15-dienoic acid (C₁₈H₂₈O₃).

- Key Features: Contains a cyclopentenone ring formed by the bridging of C12 and C16, with double bonds at C10–C11 and C15–C15.

- Biosynthetic Pathway: Derived from α-linolenic acid via allene oxide synthase (AOS) and allene oxide cyclase (AOC) .

- Function: Immediate precursor to jasmonic acid. Unlike 13-hydroxy-12-oxooctadeca-9,15-dienoic acid, 12-OPDA lacks a hydroxyl group but shares the ketone group at C12.

- Reference : .

12,13-Dihydroxyoctadeca-9,15-dienoic Acid (12,13-DiHODE)

- Structure: (9Z,15Z)-12,13-dihydroxyoctadeca-9,15-dienoic acid (C₁₈H₃₂O₄).

- Key Features : Two hydroxyl groups at C12 and C13 instead of a ketone.

- Biosynthetic Pathway: Generated via double hydroxylation of linoleic acid by cytochrome P450 enzymes or LOX pathways.

- Function : A bioactive oxylipin in humans, associated with inflammation and immune responses. Structurally distinct due to the absence of a ketone group .

- Reference : .

Densipolic Acid

- Structure: 12-Hydroxyoctadec-cis-9,15-dienoic acid (C₁₈H₃₂O₃).

- Key Features : Contains a single hydroxyl group at C12 and double bonds at C9–C10 and C15–C16.

- Biosynthetic Pathway: Produced by hydroxylation of linoleic acid or desaturation of ricinoleic acid in plants like Lesquerella spp.

- Function : Industrial applications in lubricants and coatings due to its hydroxyl group .

- Reference : .

Vernolic Acid

- Structure: 12-Epoxyoctadeca-cis-9-enoic acid (C₁₈H₃₂O₃).

- Key Features : Epoxy group between C12 and C13, with a single double bond at C9–C10.

- Biosynthetic Pathway : Synthesized via cytochrome P450 (CYP726A1) in Euphorbia lagascae or desaturases in Asteraceae.

- Function: Valued industrially for epoxy-derived polymers and coatings. The epoxy group distinguishes it from the ketone-containing this compound .

- Reference : .

Allene Oxide (12,13(S)-Epoxyoctadeca-9,15-dienoic Acid)

- Structure: (9Z,13S,15Z)-12,13-epoxyoctadeca-9,15-dienoic acid (C₁₈H₂₈O₃).

- Key Features : Epoxy ring at C12–C13 and conjugated double bonds at C9–C10 and C15–C16.

- Biosynthetic Pathway : Formed from 13(S)-HPOT via hydroperoxide dehydratase.

- Function: Unstable intermediate leading to cyclopentenones (e.g., 12-OPDA). The epoxy group contrasts with the ketone in this compound .

- Reference : .

Biological Activity

13-Hydroxy-12-oxooctadeca-9,15-dienoic acid (also known as 13-HODE) is a polyunsaturated fatty acid derivative classified within the oxylipin family. This compound plays a significant role in various biological processes, particularly in inflammation and cell signaling. It is synthesized mainly through the oxidation of linoleic acid, catalyzed by lipoxygenases, which introduce oxygen into the fatty acid chain. Understanding its biological activity is crucial for potential therapeutic applications.

| Property | Value |

|---|---|

| CAS No. | 70597-03-4 |

| Molecular Formula | C18H30O4 |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | CXXMQDYRBRVCTH-UHFFFAOYSA-N |

The biological activity of 13-HODE primarily involves its interaction with specific enzymes and receptors in the body. It modulates the activity of lipoxygenases, which are enzymes that catalyze the oxidation of fatty acids. This modulation can lead to the production of various signaling molecules that influence inflammation and other physiological processes.

Inflammatory Response

Research indicates that 13-HODE has anti-inflammatory properties. It has been shown to inhibit leukocyte adhesion and migration, which are critical processes in the inflammatory response. For instance, studies have demonstrated that 13-HODE can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing leukocyte infiltration into inflamed tissues .

Case Studies and Research Findings

- Inhibition of Lipoxygenase Isozymes :

- Activation of PPARγ :

- Role in Cancer Biology :

Comparative Analysis with Similar Compounds

13-HODE shares structural similarities with other oxylipins, such as:

| Compound Name | Biological Activity |

|---|---|

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Similar anti-inflammatory effects |

| 12-Oxophytodienoic acid (OPDA) | Involved in plant defense mechanisms |

| 15-Oxo-eicosatetraenoic acid (15-oxo-ETE) | Exhibits potent anti-inflammatory properties |

The unique structure of 13-HODE allows it to specifically modulate pathways related to inflammation and cell signaling, distinguishing it from other similar compounds.

Q & A

Basic Research Questions

Q. How can 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid be synthesized in a laboratory setting?

- Methodological Answer : The compound can be synthesized via enzymatic oxidation of linoleic acid derivatives, such as using lipoxygenase enzymes to introduce hydroxyl and keto groups at specific positions. For instance, 13-hydroperoxy derivatives (e.g., 13-HpODE) are intermediates that undergo reduction or further oxidation to form the hydroxy-oxo structure. Catalytic hydrogenation or selective reducing agents (e.g., NaBH₄) may refine stereochemistry. Purity is confirmed via HPLC with UV detection (λ = 234 nm for conjugated dienes) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify hydroxyl (δ 4.0–5.5 ppm), keto (δ 2.1–2.5 ppm), and diene (δ 5.3–5.8 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 295.2 (C₁₈H₃₁O₄).

- Infrared (IR) Spectroscopy : Peaks at 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch).

Cross-referencing with PubChem data (InChI, SMILES) ensures structural accuracy .

Q. What are the recommended storage conditions for this compound to ensure stability during experiments?

- Methodological Answer : Store at -20°C in ethanol (90–100 mg/mL) to prevent auto-oxidation. Use amber vials to minimize light exposure. Stability should be monitored via periodic HPLC analysis, with degradation indicated by new peaks at 270–280 nm (oxidation byproducts) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the role of this compound in cellular signaling pathways?

- Methodological Answer :

- Gene Expression Profiling : RNA-seq or qPCR to assess downstream targets (e.g., PPARγ, NF-κB) in intestinal epithelial cells .

- Metabolite Quantification : LC-MS/MS to measure endogenous levels in biological matrices (LOQ ~0.1 ng/mL).

- Pathway Inhibition : Use of selective inhibitors (e.g., COX-2 inhibitors) to isolate signaling mechanisms. Dose-response studies (0.1–10 µM) clarify concentration-dependent effects .

Q. How can researchers resolve contradictory data regarding the pro-inflammatory versus anti-inflammatory effects of this compound in different cell types?

- Methodological Answer :

- Cell-Specific Assays : Compare effects in macrophages (RAW 264.7) vs. endothelial cells (HUVECs) under standardized conditions (e.g., LPS stimulation).

- Microenvironment Analysis : Assess the role of co-factors (e.g., albumin binding) using dialysis membranes to isolate free vs. bound fractions.

- Meta-Analysis : Systematically review studies in repositories like PubMed, focusing on experimental variables (e.g., cell type, treatment duration) .

Q. What computational methods predict interactions between this compound and potential protein targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to model binding to PPARγ (PDB ID: 3DZY) or GPCRs, with scoring functions (ΔG < -7 kcal/mol indicating strong affinity).

- Molecular Dynamics (MD) Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .

Notes

- Evidence Synthesis : Integrated structural data, pharmacological studies, and computational methods from peer-reviewed journals and regulatory documents.

- Methodological Rigor : Emphasized reproducibility through stepwise protocols and validation metrics (e.g., LOQ, ΔG values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.